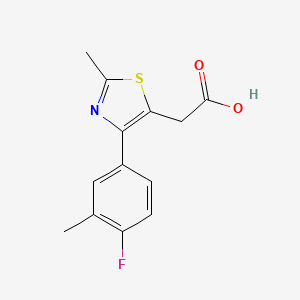

2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid

Description

Properties

Molecular Formula |

C13H12FNO2S |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

2-[4-(4-fluoro-3-methylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C13H12FNO2S/c1-7-5-9(3-4-10(7)14)13-11(6-12(16)17)18-8(2)15-13/h3-5H,6H2,1-2H3,(H,16,17) |

InChI Key |

FXJJWYRASBPZLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(SC(=N2)C)CC(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common approach is the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluoro-methylphenyl group via a substitution reaction. The final step involves the addition of the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Potential

Research indicates that 2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that thiazole derivatives possess notable antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating potential as an antibacterial agent.

- Antitumor Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism may involve the induction of apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .

Interaction Studies

The interactions of this compound with biological targets are critical for understanding its mechanism of action. Research has focused on how it binds to specific enzymes or receptors involved in disease pathways, particularly in cancer metabolism.

Industrial Relevance

Due to its unique properties, this compound could be utilized in pharmaceuticals for developing new medications targeting bacterial infections or cancers. Its synthesis methods are adaptable for scaling up production, making it viable for commercial applications.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the effectiveness of this compound:

- In Vitro Studies : Demonstrated nanomolar activity against various human cancer cell lines, indicating broad-spectrum antitumor potential.

- Animal Models : Preclinical trials have shown significant tumor size reduction in murine models treated with this compound compared to controls, supporting its anticancer potential.

- Structure-Activity Relationship (SAR) : Investigations into similar thiazole-containing compounds reveal that modifications at the phenyl group significantly influence their biological activity. The introduction of fluorine atoms has been shown to enhance potency by improving lipophilicity and receptor binding .

Mechanism of Action

The mechanism of action of 2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Varied Substituents

(a) 2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid (CAS 859482-70-5)

- Structural Differences : Lacks the 4-fluoro-3-methylphenyl and 2-methyl groups on the thiazole ring.

- Physicochemical Properties :

- Molecular weight: 219.26 g/mol (vs. ~273.3 g/mol for the target compound, inferred from structural formula).

- Reduced lipophilicity due to the absence of fluorine and methyl groups.

- Functional Implications : The simpler phenyl substitution may limit metabolic stability compared to halogenated analogs. This compound is often used as a synthetic intermediate .

(b) GW501516 (2-(4-((2-(4-(Trifluoromethyl)phenyl)-5-methylthiazol-4-yl)methylthio)-2-methylphenoxy)acetic Acid)

- Structural Differences: Features a trifluoromethylphenyl group instead of 4-fluoro-3-methylphenyl and a methylthio-phenoxy side chain.

- Functional Implications: The trifluoromethyl group enhances electronegativity and metabolic resistance, while the methylthio-phenoxy chain increases steric bulk. GW501516 is a well-known PPARδ agonist with applications in metabolic research .

Heterocyclic Analogs with Alternative Ring Systems

(a) [2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic Acid (CAS 1017194-71-6)

- Structural Differences : Replaces the thiazole with an imidazopyridine ring.

- Physicochemical Properties: Molecular weight: 298.31 g/mol (higher due to the fused imidazopyridine system).

- Functional Implications : The imidazopyridine core may improve binding affinity to kinases or G-protein-coupled receptors .

(b) 2-(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic Acid (CAS 918793-31-4)

- Structural Differences: Substitutes the 4-fluoro-3-methylphenyl group with a 4-trifluoromethylphenylamino moiety.

Phenyl Acetic Acid Derivatives

(a) 2-(4-Fluoro-3-methylphenyl)acetic Acid (CAS 1000520-92-2)

- Structural Differences : Lacks the thiazole ring entirely.

- Functional Implications : The absence of the heterocyclic core reduces steric complexity and may limit target specificity. Such derivatives are often used as precursors or in structure-activity relationship (SAR) studies .

(b) 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid (CAS 6908-38-9)

- Structural Differences : Incorporates a biphenyl system instead of a thiazole.

- Physicochemical Properties :

- Higher hydrophobicity (XLogP3: 3.1) compared to thiazole-containing analogs.

- Boiling point: 381.8°C, indicative of strong intermolecular interactions.

Data Table: Key Properties of Compared Compounds

Biological Activity

2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its unique structural features, which include a thiazole ring and a fluorinated aromatic group. This compound's potential biological activities make it an interesting subject for research, particularly in pharmacology and drug development.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Structural Features:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, contributing to the compound's reactivity.

- Fluorinated Aromatic Group : The presence of a fluorine atom enhances biological activity by influencing electronic properties.

- Acetic Acid Moiety : This functional group is crucial for biological interaction and solubility.

Biological Activity Overview

Research indicates that 2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that thiazole derivatives, including this compound, show promise as anticancer agents. The structure-activity relationship (SAR) indicates that modifications can enhance cytotoxicity against various cancer cell lines .

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .

- Antimicrobial Effects : The compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .

Case Studies and Experimental Data

Several studies have explored the biological activity of thiazole derivatives, including 2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid. Below is a summary of relevant findings:

| Study | Biological Activity | IC50 Values | Cell Lines Tested |

|---|---|---|---|

| Antitumor | IC50 = 1.61 µg/mL | Jurkat, A-431 | |

| Anti-inflammatory | Not specified | Various | |

| Antimicrobial | Not specified | Bacterial strains |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with Cellular Targets : The presence of the thiazole ring may facilitate interactions with proteins involved in cell proliferation and inflammation.

- Electrophilic Nature : The fluorinated aromatic system could enhance reactivity towards nucleophiles in biological systems, potentially leading to modified signaling pathways.

Comparative Analysis

When comparing 2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid with other thiazole derivatives, several unique features emerge that may contribute to its enhanced biological activity:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| 2-Methylthiazol-5-acetic Acid | Lacks fluorination | Lower cytotoxicity |

| 4-Fluorophenyl Acetic Acid | No thiazole component | Different pharmacological profile |

| 3-Methylthiazol-5-acetic Acid | Varies methyl substitution pattern | Affects reactivity |

Q & A

Basic Research Questions

What are the optimal synthetic conditions for 2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid?

The synthesis requires multi-step optimization, including:

- Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation and thiol-ene click chemistry for thiazole ring assembly .

- Temperature control : Maintain reflux conditions (e.g., 80–100°C) in polar aprotic solvents like DMSO or acetonitrile to minimize side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields (>95%) .

How is the structural integrity of the compound confirmed post-synthesis?

Structural validation employs:

- Spectral analysis : (δ 2.35 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) and (carbonyl at ~170 ppm) .

- Chromatography : HPLC with C18 columns (retention time: 12–15 min under 60:40 acetonitrile/water) to confirm purity .

- Mass spectrometry : ESI-MS ([M+H] at m/z 320.1) .

What physicochemical properties are critical for experimental design?

Key properties include:

- Solubility : Moderate solubility in DMSO (>10 mg/mL) but poor in aqueous buffers (<0.1 mg/mL), necessitating DMSO stock solutions for biological assays .

- Stability : Stable at −20°C for >6 months; degrades at pH <3 or >10, requiring neutral buffer storage .

- LogP : Predicted logP ~2.8 (via ChemAxon), indicating moderate lipophilicity .

Advanced Research Questions

How can derivatives of this compound be designed to enhance target-specific activity?

Strategies include:

- Substituent modification : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring to improve binding affinity to kinase targets (e.g., EGFR) .

- Molecular docking : Use AutoDock Vina to prioritize derivatives with predicted ΔG < −8 kcal/mol for specific targets (e.g., COX-2) .

- SAR studies : Correlate thiazole ring methylation with improved metabolic stability in hepatic microsomal assays .

How should researchers resolve contradictions in bioactivity data across derivatives?

Approaches involve:

- Comparative substituent analysis : Test halogenated vs. alkylated analogs in parallel assays (e.g., IC in cancer cell lines) to identify pharmacophore requirements .

- Computational modeling : Apply QSAR to identify steric/electronic parameters (e.g., Hammett constants) driving activity discrepancies .

- Metabolic profiling : Use LC-MS to assess if inactive derivatives undergo rapid phase I oxidation .

What methodologies are recommended for studying molecular interactions with biological targets?

Key techniques:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) to purified proteins (e.g., K < 1 µM for HDAC8) .

- Isothermal titration calorimetry (ITC) : Quantify enthalpy-driven binding to enzymes like phosphodiesterases .

- Crystallography : Co-crystallize the compound with CYP3A4 to map active-site interactions (resolution ≤2.0 Å) .

How can analytical methods be optimized for quantifying this compound in complex matrices?

Develop:

- HPLC-UV protocols : Use a 250 mm C18 column, 1 mL/min flow rate, and detection at 254 nm (LOQ: 0.1 µg/mL) .

- LC-MS/MS : MRM transitions m/z 320.1→152.1 (CE: 25 eV) for plasma pharmacokinetic studies .

- Sample preparation : Solid-phase extraction (C18 cartridges) with 80% recovery from biological fluids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.